N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a structurally complex molecule featuring three key motifs:
- A 2,3-dihydro-1,4-benzodioxin ring system, a bicyclic ether known for its metabolic stability and prevalence in bioactive compounds.
- An ethanediamide linker (–NH–CO–CH2–CO–NH–) that bridges the two aromatic systems, likely influencing solubility and binding interactions.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c25-20(21(26)23-16-3-4-18-19(12-16)29-11-10-28-18)22-13-15-5-7-24(8-6-15)14-17-2-1-9-27-17/h1-4,9,12,15H,5-8,10-11,13-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQFZOYKTORLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and furan intermediates, followed by their coupling with the piperidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly if it exhibits activity against specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes. Its structural features could impart unique properties to materials, making them suitable for specialized applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethanediamide Derivatives
- N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide Structure: Replaces the benzodioxin and furan-piperidine moieties with a benzothiadiazole ring and a 4-hydroxyphenethyl group. Key Differences: The absence of the benzodioxin system reduces metabolic stability, while the hydroxyphenyl group enhances polarity. Application: Not explicitly stated, but benzothiadiazoles are often explored in antiviral or anticancer research .
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino-N,N-dimethylethane-1-sulfonamide hydrochloride Structure: Substitutes the ethanediamide linker with a sulfonamide group and adds a dimethylaminoethyl chain.
Benzodioxin-Containing Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione
N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide
Pharmacological Activity
- Ethanediamide-linked compounds : highlights derivatives with benzothiadiazole or sulfonamide groups, which are often explored for antimicrobial or anti-inflammatory properties .
Physicochemical Properties
*Calculated based on structural analysis.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity based on available literature, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C26H30N4O3
- Molecular Weight : 454.55 g/mol
- SMILES Notation :
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antiviral and anti-inflammatory properties.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound have demonstrated significant antiviral activity. For instance, related compounds were tested against influenza viruses and showed IC50 values ranging from 4.3 µM to 15.1 µM in inhibiting viral polymerase interactions . These findings suggest a potential for this compound in antiviral drug development.
Anti-inflammatory Activity
Compounds containing similar structural motifs have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that this compound may also exert similar effects.
Data Summary
| Biological Activity | Assay Type | IC50/EC50 Values | Notes |
|---|---|---|---|
| Antiviral | ELISA | 4.3 µM | Inhibits PA C-PB1 N interactions |
| Antiviral | Plaque Assay | <5 µM | Effective against influenza strains |
| Anti-inflammatory | Cytokine Inhibition Assay | Not specified | Potential inhibition of COX/LOX enzymes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
